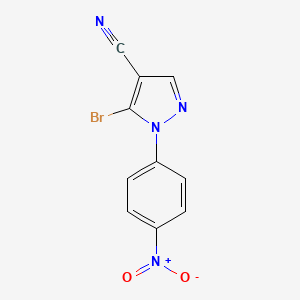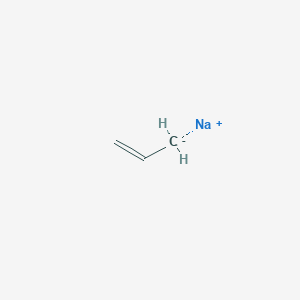
2-Benzamido-4-(methanesulfinyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamido-4-(methanesulfinyl)butanoic acid is a derivative of methionine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-4-(methanesulfinyl)butanoic acid typically involves the benzoylation of amino acids. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzamido-4-(methanesulfinyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamido derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzamido-4-(methanesulfinyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Benzamido-4-(methanesulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. As a methionine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise. It also plays a role in preventing exercise-induced muscle damage by influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzamido-4-(methylthio)butanoic acid: Another methionine derivative with similar properties but different sulfur oxidation state.
2-Benzamido-4-(methylsulfonyl)butanoic acid: A sulfone derivative with distinct chemical reactivity and applications.
Uniqueness
2-Benzamido-4-(methanesulfinyl)butanoic acid is unique due to its methanesulfinyl group, which provides specific chemical reactivity and potential applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
3054-52-2 |
|---|---|
Molekularformel |
C12H15NO4S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
2-benzamido-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18(17)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
RGQMMJWJMMNPLS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)

![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)

![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)








